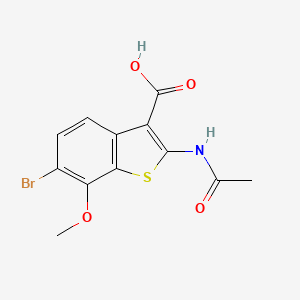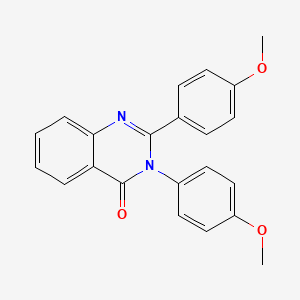
2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxy-1-benzothiophene, followed by acetylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-6-bromo-1-benzothiophene-3-carboxylic acid
- 2-(Acetylamino)-7-methoxy-1-benzothiophene-3-carboxylic acid
- 6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid
Uniqueness
2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino group enhances its solubility and bioavailability, while the bromine and methoxy groups contribute to its reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H10BrNO4S |
|---|---|
Peso molecular |
344.18 g/mol |
Nombre IUPAC |
2-acetamido-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4S/c1-5(15)14-11-8(12(16)17)6-3-4-7(13)9(18-2)10(6)19-11/h3-4H,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
PJDFZDVHUBVHLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(S1)C(=C(C=C2)Br)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10873438.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![(4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873452.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10873473.png)
![(4E)-4-[(2E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873476.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)

![4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10873497.png)
![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
